molecular formula C17H23FN6 B12233780 6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B12233780
M. Wt: 330.4 g/mol
InChI Key: UPMQEAOUJDJOQK-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves multiple steps. One common method includes the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions typically involve the use of aqueous HCl to quench the reaction, followed by separation and washing with aqueous sodium hydrogen carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution reactions could introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of protein kinase B (PKB or Akt), which plays a crucial role in cell proliferation and survival . By inhibiting this kinase, the compound can potentially prevent the growth and spread of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 6-ethyl-5-fluoro-N-methyl-N-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine apart is its unique structure, which allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C17H23FN6

Molecular Weight

330.4 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-methyl-N-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C17H23FN6/c1-3-14-16(18)17(22-12-20-14)23(2)10-13-5-8-24(9-6-13)15-4-7-19-11-21-15/h4,7,11-13H,3,5-6,8-10H2,1-2H3

InChI Key

UPMQEAOUJDJOQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC=C3)F

Origin of Product

United States

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